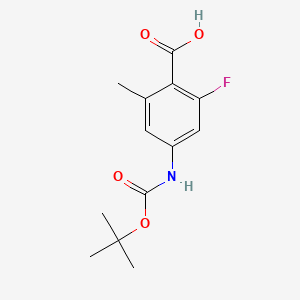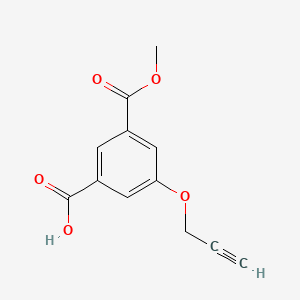
3-(Methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is a compound with a unique structure that includes a methoxycarbonyl group, a prop-2-yn-1-yloxy group, and a benzoic acid core. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology, due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid typically involves the esterification of a benzoic acid derivative with methanol in the presence of a strong acid catalyst, followed by the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Strong acids like sulfuric acid or hydrochloric acid
Solvents: Organic solvents such as dichloromethane or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The prop-2-yn-1-yloxy group can be reduced to form propyl groups.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of propyl-substituted benzoic acids.
Substitution: Formation of halogenated or nitrated benzoic acids.
Scientific Research Applications
3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of chemical probes and ligands.
Biology: Used in the study of enzyme interactions and as a component in bioorthogonal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid involves its functional groups interacting with biological targets. The methoxycarbonyl group can participate in esterification reactions, while the prop-2-yn-1-yloxy group can undergo click chemistry reactions with azides. These interactions can modify biological molecules and pathways, making this compound useful in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar structure but with a benzoyl group instead of a methoxycarbonyl group.
2-((prop-2-yn-1-yloxy)carbonyl)benzoic acid: Similar structure but with a different substitution pattern on the benzoic acid core.
Uniqueness
3-(methoxycarbonyl)-5-(prop-2-yn-1-yloxy)benzoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to participate in both esterification and click chemistry reactions makes it a versatile tool in scientific research.
Properties
CAS No. |
2785347-14-8 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-prop-2-ynoxybenzoic acid |
InChI |
InChI=1S/C12H10O5/c1-3-4-17-10-6-8(11(13)14)5-9(7-10)12(15)16-2/h1,5-7H,4H2,2H3,(H,13,14) |
InChI Key |
FWXAXKPOVUEERU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



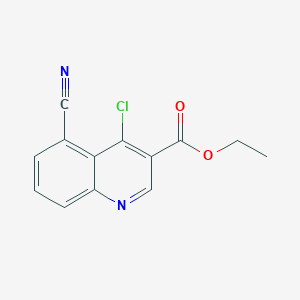

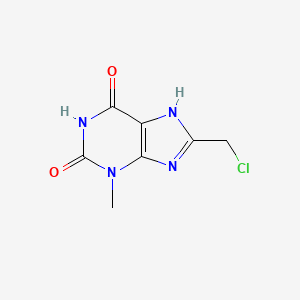

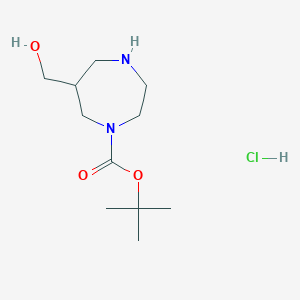
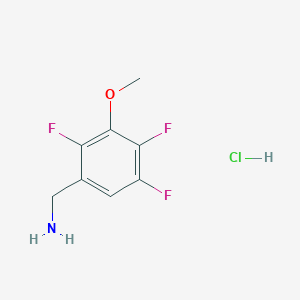
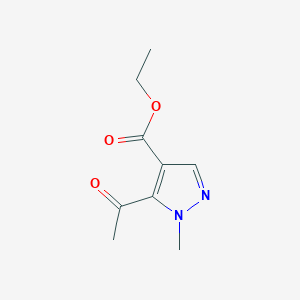
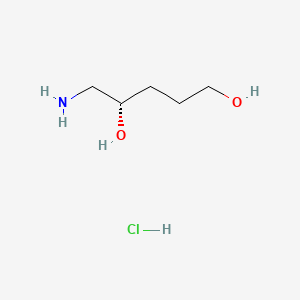
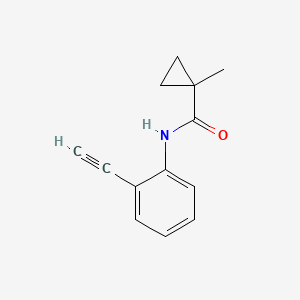
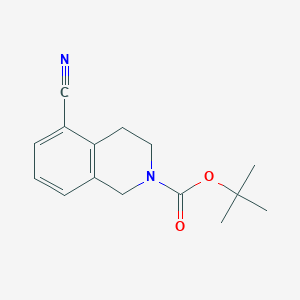
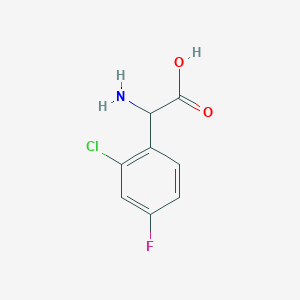
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
